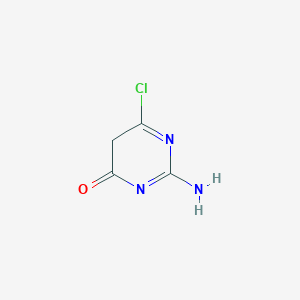
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide exerts its therapeutic effects by binding to and inhibiting the activity of a specific enzyme called dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in various physiological processes, including metabolism, inflammation, and immune response. By inhibiting DPP-4, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In inflammation research, this compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation. In pain research, this compound has been shown to reduce the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in nociception.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to explore its effects on other physiological processes, such as metabolism and immune response. Additionally, research could focus on developing more effective and stable analogs of this compound.
Synthesemethoden
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide is synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)glycine. The final step involves the removal of the protecting group to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In pain research, this compound has been shown to alleviate pain by inhibiting the activation of nociceptors.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCXTZYGLCBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)


![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)


